4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that contains a triazole ring, a bromobenzylidene group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced by reacting the triazole derivative with 3-bromobenzaldehyde in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced by reacting the intermediate with 2-methoxyphenylhydrazine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding amines.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents such as dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. It may also interact with cellular receptors to induce apoptosis or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chlorobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Fluorobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((3-Methylbenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 4-((3-Bromobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione lies in the presence of the bromobenzylidene group, which imparts specific electronic and steric properties to the compound. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds with different substituents.
Properties
CAS No. |
478256-45-0 |
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Molecular Formula |
C16H13BrN4OS |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13BrN4OS/c1-22-14-8-3-2-7-13(14)15-19-20-16(23)21(15)18-10-11-5-4-6-12(17)9-11/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
XULRCEKECOVEIW-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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